![molecular formula C7H15NO2 B2529706 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol CAS No. 1700110-12-8](/img/structure/B2529706.png)
2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol" is a chemical entity that can be inferred to possess a cyclobutane ring, an aminomethyl group, and an ethan-1-ol moiety based on its name. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of cyclobutane derivatives is a topic of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. Paper discusses the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives, which are structurally related to the compound of interest. The paper outlines enantiodivergent synthetic sequences and the use of cyclobutane as a structure-promoting unit. This suggests that similar methodologies could potentially be adapted for the synthesis of "2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol".
Molecular Structure Analysis
The molecular structure of cyclobutane-containing compounds is known to confer rigidity due to the presence of the cyclobutane ring. In paper , the NMR structural study and DFT theoretical calculations reveal strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit, which suggests that "2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol" may also exhibit similar structural rigidity and intramolecular interactions.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. Paper describes the synthesis of cyclobutenecarboxylate derivatives and their subsequent reactions, including thermal ring-opening and transformations such as transesterification and hydrolysis. These reactions are indicative of the reactivity of cyclobutane-containing compounds and could be relevant when considering the chemical behavior of "2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol".
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar structures. The rigidity of the cyclobutane ring, as discussed in paper , would likely influence the boiling point, melting point, and solubility of "2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol". The presence of functional groups such as the aminomethyl group and the ethan-1-ol moiety would contribute to the compound's polarity, solubility in water and organic solvents, and its potential to form hydrogen bonds, as seen in the intermolecular interactions in paper .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds structurally related to 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol often focuses on their synthesis and the detailed analysis of their molecular structure. For instance, studies have documented the synthesis and crystal structure of various amino-alcohol ligands and their derivatives, highlighting the importance of these molecules in the development of new synthetic pathways and materials. The keto-amine tautomeric form and strong intramolecular hydrogen bonding observed in some related compounds demonstrate their potential utility in designing molecules with specific chemical properties (Odabaşoǧlu et al., 2003), (Hakimi et al., 2013).
Ligand-Metal Ion Interactions
The study of amino-alcohol ligands, including those structurally related to 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol, extends to their interactions with metal ions. This research is crucial for understanding the principles governing ligand design and its implications for catalysis, material science, and medicinal chemistry. For example, the synthesis and structural analysis of various amino-alcohol ligands and their metal complexes have been reported, providing insights into the stability and geometry of these complexes (de Sousa et al., 2010), (Varadwaj et al., 2011).
Novel Synthetic Routes
Research on molecules like 2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol often leads to the discovery of novel synthetic routes and methodologies. For example, the development of efficient strategies for the synthesis of cyclobutane and cyclopropane derivatives demonstrates the versatility of amino-alcohol-based compounds in synthetic organic chemistry (Yao & Shi, 2007).
Propiedades
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOEMBMCKVRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)
![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)
![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

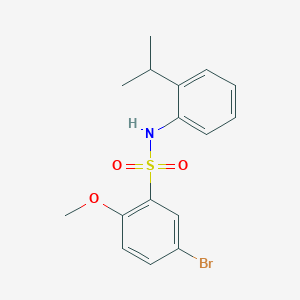
![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)
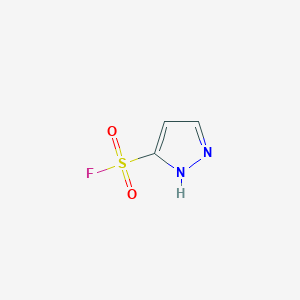
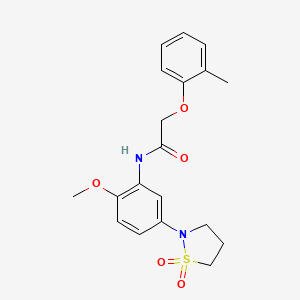
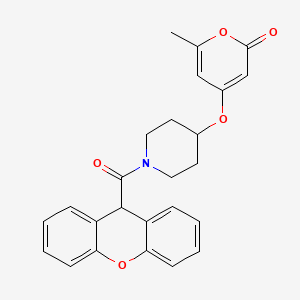
![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
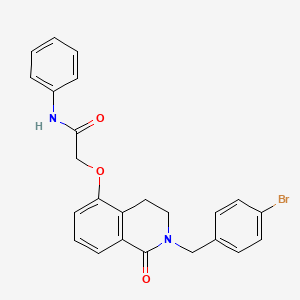
![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)